N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester
Overview
Description
N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (NC6-AME) is a novel melatonin derivative, synthesized through a process of carboxylation and acetylation, and is one of the most widely studied melatonin derivatives due to its potential applications in medicine and research. NC6-AME has recently been found to have a wide range of biochemical and physiological effects, and is being further studied for its potential use in a variety of scientific and medical applications.
Scientific Research Applications
Antioxidant and Neuroprotection
Melatonin has been explored for its potential in treating central nervous system disorders, especially stroke. Its effectiveness as a free radical scavenger and antioxidant makes it a candidate for neuroprotective therapies. Research has focused on exogenous melatonin delivery, pineal gland grafting, and melatonin-mediated stem cell therapy, all of which are still under investigation for safety and efficacy (Watson et al., 2016).
Plant Growth and Development
Studies have shown that melatonin influences the flowering of plants like Chenopodium rubrum, suggesting a role in plant photoperiodism. It affects early stages of photoperiodic flower induction and development, although its impact on circadian rhythms in this context is not significant (Kolar et al., 2003).
Abiotic Stress Tolerance in Plants
Melatonin has been used to enhance astaxanthin biosynthesis in microalgae under stress, suggesting its role in abiotic stress tolerance. It interacts with secondary messengers like nitric oxide and salicylic acid, indicating its physiological role in response to stress in organisms like Haematococcus pluvialis (Ding et al., 2018).
Anticancer Properties
Research has documented melatonin's beneficial effects in various cancers, including liver cancer. It has been shown to inhibit carcinogenesis and improve treatment options for primary liver tumors, affecting oxidative stress, proliferation, angiogenesis, and immune system response (Fernández-Palanca et al., 2021).
Mitigating Mitochondrial Malfunction
Melatonin has been proposed as a protective agent in conditions like Parkinson's, Alzheimer's, and cancer, due to its ability to control apoptosis and mitigate mitochondrial dysfunction. It enhances mitochondrial respiration and ATP synthesis, reducing oxidative damage in mitochondria (León et al., 2005).
Enhancing Salt Stress Tolerance in Plants
In maize seedlings, exogenous melatonin application has been shown to enhance salt stress tolerance. It activates antioxidant enzymes and protects photosynthetic activity under stress, demonstrating its potential in improving crop resilience to environmental stressors (Chen et al., 2018).
properties
IUPAC Name |
ethyl 3-(2-acetamidoethyl)-6-acetyloxy-5-methoxyindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6/c1-5-25-18(23)20-10-13(6-7-19-11(2)21)14-8-16(24-4)17(9-15(14)20)26-12(3)22/h8-10H,5-7H2,1-4H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQVWXISGZMXAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C=C(C2=CC(=C(C=C21)OC(=O)C)OC)CCNC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458169 | |
Record name | AGN-PC-0NHC6D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
519186-55-1 | |
Record name | Ethyl 3-[2-(acetylamino)ethyl]-6-(acetyloxy)-5-methoxy-1H-indole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=519186-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AGN-PC-0NHC6D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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